Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate is an organic compound that belongs to the class of esters It features a complex structure with a phenylsulfanyl group attached to a hex-4-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate typically involves multiple steps:
Formation of the Hex-4-enoate Backbone: This can be achieved through the reaction of appropriate alkenes with ethyl chloroformate under basic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the hex-4-enoate backbone.
Methylation: The final step involves the methylation of the appropriate positions on the hex-4-enoate backbone using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can form specific interactions with active sites, while the ester group can undergo hydrolysis, releasing active metabolites. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,5-dimethylhex-4-enoate: Lacks the phenylsulfanyl group, making it less reactive in certain substitution reactions.
Methyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hexanoate: Saturated version, lacking the double bond, which affects its chemical properties.
Uniqueness
This compound is unique due to the presence of both the phenylsulfanyl group and the double bond in the hex-4-enoate backbone
Eigenschaften
CAS-Nummer |
66492-74-8 |
---|---|
Molekularformel |
C16H22O2S |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
ethyl 4,5-dimethyl-6-phenylsulfanylhex-4-enoate |
InChI |
InChI=1S/C16H22O2S/c1-4-18-16(17)11-10-13(2)14(3)12-19-15-8-6-5-7-9-15/h5-9H,4,10-12H2,1-3H3 |
InChI-Schlüssel |
ZAJSJPKEEPLJEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=C(C)CSC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.